Thiodiglycol distearate

Description

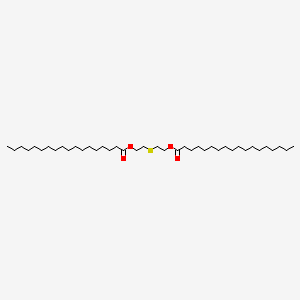

Thiodiglycol distearate is a sulfur-containing diester derived from thiodiglycol (HO-CH₂CH₂-S-CH₂CH₂-OH) and stearic acid. Its molecular formula is C₄₀H₇₈O₄S, formed by replacing both hydroxyl groups of thiodiglycol with stearate (C₁₈H₃₅O₂⁻) groups. The sulfur atom in its backbone distinguishes it from oxygen-based glycol esters. Notably, thiodiglycol itself is a dual-use compound regulated under the Chemical Weapons Convention due to its role as a mustard gas precursor .

Properties

CAS No. |

4275-32-5 |

|---|---|

Molecular Formula |

C40H78O4S |

Molecular Weight |

655.1 g/mol |

IUPAC Name |

2-(2-octadecanoyloxyethylsulfanyl)ethyl octadecanoate |

InChI |

InChI=1S/C40H78O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)43-35-37-45-38-36-44-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |

InChI Key |

TVMWUKISXDJCQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCSCCOC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Thiodiglycol with Stearic Acid

The most common industrial method for preparing this compound is the direct esterification of thiodiglycol with stearic acid under acidic catalysis and elevated temperature.

-

- Catalyst: Acidic catalysts such as para-toluenesulfonic acid or sulfuric acid.

- Temperature: Typically between 110°C and 130°C.

- Reaction Time: 1 to 8 hours, often optimized around 4 hours.

- Solvent: Often toluene or other inert organic solvents are used to facilitate azeotropic removal of water formed during esterification.

-

- Thiodiglycol and stearic acid are charged into a reaction vessel equipped with a stirrer, reflux condenser, water separator, and thermometer.

- The mixture is heated to the reaction temperature under stirring.

- Water formed by esterification is continuously removed by azeotropic distillation with toluene to drive the reaction forward.

- After completion, the reaction mixture is washed with demineralized water to remove residual catalyst and impurities.

- The crude product is filtered and dried.

-

- The crude this compound is dissolved in boiling carbon tetrachloride.

- The solution is cooled to 15–18°C, followed by the addition of acetone under stirring.

- The product crystallizes as white, pearly crystals with purity above 99.9%.

- Final filtration and drying yield the purified compound.

-

- Yield ranges from 80% to 85%.

- Melting point: ~78.4°C.

- Characterization by IR spectroscopy and DSC-TGA confirms purity and structure.

| Parameter | Conditions | Notes |

|---|---|---|

| Catalyst | Para-toluenesulfonic acid | Acid catalyst for esterification |

| Temperature | 110–130°C | Optimal 110–120°C |

| Reaction time | 1–8 hours | Preferably ~4 hours |

| Solvent | Toluene | For azeotropic water removal |

| Purification solvent | Carbon tetrachloride + acetone | Crystallization step |

| Product purity | >99.9% | Confirmed by IR and DSC-TGA |

| Yield | 80–85% | High yield |

Alternative Methods: Transesterification and Solvent-Free Synthesis

-

- Instead of direct esterification with stearic acid, methyl stearate may be used as a stearate source.

- Thiodiglycol reacts with methyl stearate under catalytic conditions (acidic or basic) to yield this compound and methanol.

- This method can offer advantages in reaction control and byproduct removal.

-

- Recent developments (e.g., CN105294432A patent) describe solvent-free esterification methods catalyzed by sulfuric acid.

- These methods reduce solvent use, improving environmental and economic profiles.

- Reaction parameters are optimized to achieve high conversion and purity without solvents.

Preparation of Thiodiglycol (Precursor)

Since thiodiglycol is the key diol precursor, its preparation method affects the overall synthesis of this compound.

- Production of Thiodiglycol:

- Synthesized by reacting ethylene oxide with hydrogen sulfide in a molar ratio of about 2:1.

- The reaction is carried out in the presence of thiodiglycol as solvent to maintain a homogeneous liquid phase.

- Temperature range: 40–110°C, preferably 60–80°C.

- Pressure: 30–90 atmospheres to avoid gas phase formation.

- Residence time: 1.5 to 5 minutes.

- This process ensures rapid reaction and easy temperature control, resulting in high-purity thiodiglycol.

| Parameter | Conditions | Notes |

|---|---|---|

| Reactants | Ethylene oxide : H2S = 2:1 | Molar ratio |

| Solvent | Thiodiglycol (20–55% wt) | Maintains homogeneous phase |

| Temperature | 40–110°C (optimal 60–80°C) | Controls reaction rate |

| Pressure | 30–90 atm | Prevents gas phase formation |

| Residence time | 1.5–5 minutes | Short reaction time |

Source: Patent US3709945A (2025)

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield/Purity |

|---|---|---|---|

| Direct esterification (acid catalysis) | High purity (>99.9%), well-established | Use of solvents (toluene, CCl4), long reaction times | 80–85% yield |

| Transesterification | Potential for milder conditions | Requires methyl stearate, methanol byproduct handling | Comparable to esterification |

| Solvent-free esterification | Environmentally friendly, reduced solvents | Process optimization required | High conversion reported |

| Thiodiglycol synthesis via ethylene oxide + H2S | Rapid, homogeneous reaction, easy temperature control | Requires high pressure equipment | High purity thiodiglycol |

Research Discoveries and Process Optimization

- The use of azeotropic distillation to remove water during esterification is critical for driving the reaction to completion and achieving high purity.

- Purification by crystallization from carbon tetrachloride and acetone allows for removal of residual impurities and catalyst, yielding a product suitable for cosmetic and industrial applications.

- The homogeneous phase reaction in thiodiglycol synthesis avoids gas phase limitations, enabling higher throughput and better heat transfer.

- Recovery and recycling of solvents (60–70% recovery) improve the sustainability and cost-efficiency of the process.

- Analytical techniques such as IR spectroscopy and DSC-TGA are essential for confirming product identity and purity.

Chemical Reactions Analysis

Thiodiglycol (TDG) Reactions

Thiodiglycol (CAS 111-48-8), also known as bis(2-hydroxyethyl)sulfide, is a sulfur-containing diol. Its chemical reactions include:

1.2. Degradation Pathways

TDG undergoes environmental degradation via oxidation:

-

Primary oxidation : Forms 2,2'-sulfinyldiglycol (TDO) .

-

Secondary oxidation : Further oxidizes to 2,2'-sulfonyldiglycol (TDOO) .

Degradation Conditions

| Reaction Stage | Product | Key Conditions |

|---|---|---|

| Oxidation (Primary) | TDO | Ambient conditions over weeks |

| Oxidation (Secondary) | TDOO | Prolonged exposure to oxygen |

This degradation is critical for environmental monitoring, as TDG is a hydrolysis product of sulfur mustard gas .

Glycol Distearate Reactions

Glycol distearate (CAS 627-83-8) is the diester of stearic acid and ethylene glycol . Its synthesis and applications are well-documented.

Esterification of Stearic Acid

Glycol distearate is prepared via esterification of stearic acid with ethylene glycol, often catalyzed by solid acids like para-toluenesulfonic acid .

Typical Reaction Conditions

| Parameter | Values | Source |

|---|---|---|

| Stearic acid (g) | 142–298 | |

| Ethylene glycol (g) | 23.3–48.8 | |

| Catalyst (g) | 2.13–4.3 | |

| Temperature (°C) | 230–268 | |

| Reaction time (hours) | 2.5–3 | |

| Acid conversion rate | ≥97% |

3.1. Thiodiglycol (TDG)

-

Environmental Degradation : Slow anaerobic biodegradation, with intermediate formation of (2-hydroxyethyl)thioacetic acid .

3.2. Glycol Distearate

5.1. Detection of TDG

Non-contact detection methods (e.g., AFT-MS ) can identify TDG residues through vapor analysis, even after aging .

5.2. Characterization of Glycol Distearate

Purity (>99.9%) is confirmed via IR spectroscopy and DSC-TGA analysis .

Scientific Research Applications

Cosmetic Applications

Emulsifier and Stabilizer

- Thiodiglycol distearate serves as an effective emulsifier in cosmetic products. It stabilizes oil-in-water emulsions, enhancing the texture and feel of creams and lotions. Its ability to form stable emulsions is critical in products like moisturizers and sunscreens.

Case Study: Skin Care Formulation

- A study demonstrated that formulations containing this compound exhibited improved stability and skin feel compared to those without it. The emulsion maintained its integrity over time, showing minimal phase separation .

Table 1: Cosmetic Product Categories Using this compound

| Product Type | Application | Concentration (%) |

|---|---|---|

| Moisturizers | Emulsifier | 2-5 |

| Sunscreens | Stabilizer | 3-7 |

| Hair Conditioners | Surfactant | 1-3 |

| Makeup Removers | Viscosity Adjustor | 0.5-2 |

Pharmaceutical Applications

Drug Delivery Systems

- This compound is being investigated for its role in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs. Its surfactant properties facilitate the formation of micelles that can encapsulate drugs for improved bioavailability.

Case Study: Enhanced Drug Solubility

- Research indicated that incorporating this compound into drug formulations significantly increased the solubility of poorly soluble drugs, leading to higher absorption rates in vivo .

Environmental Applications

Biodegradation Studies

- This compound has been studied for its biodegradation potential in environmental applications. It can serve as a carbon source for certain bacteria, facilitating bioremediation processes.

Case Study: Biodegradation by Microbial Strains

- A study isolated two bacterial strains capable of degrading this compound, demonstrating its potential use in treating contaminated environments. The degradation products were identified using gas chromatography-mass spectrometry, highlighting the compound's environmental impact .

Table 2: Microbial Strains for this compound Degradation

| Bacterial Strain | Carbon Source Utilization | Degradation Products |

|---|---|---|

| Achromobacter xylosoxydans | Yes | Thiodiglycolic acid, Bis-(2-hydroxyethyl)disulfide |

| Paracoccus denitrificans | Yes | (2-Hydroxyethyl)thio acetic acid |

Industrial Applications

Plasticizers and Lubricants

- In industrial settings, this compound acts as a plasticizer and lubricant additive, improving the flexibility and processability of plastics.

Case Study: Performance in Plastics Manufacturing

Mechanism of Action

The mechanism of action of thiodiglycol distearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in aqueous and non-aqueous systems. This property is particularly valuable in the formulation of cosmetics and pharmaceuticals, where stable emulsions are essential for product efficacy.

Comparison with Similar Compounds

Structural and Physical Properties

Key Structural Notes:

Application Insights :

- Ethylene and diethylene glycol distearates dominate cosmetics for their opacifying and emulsifying properties, while this compound’s applications are constrained by regulatory scrutiny.

Analytical Highlight :

Q & A

Q. What established methods are used to synthesize thiodiglycol-based esters in laboratory settings?

Thiodiglycol distearate synthesis typically involves esterification reactions between thiodiglycol (HOCH₂CH₂SCH₂CH₂OH) and stearic acid. A common approach is acid-catalyzed esterification under reflux conditions, using catalysts like sulfuric acid or lipases for enzymatic methods. For example, enzymatic synthesis optimization (e.g., varying temperature, molar ratios, and enzyme concentration) can enhance yield, as demonstrated in polyethylene glycol stearate synthesis . Post-synthesis purification via recrystallization or column chromatography is critical to achieve high purity (>95%), as impurities may affect downstream applications .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Key characterization methods include:

- NMR spectroscopy : To confirm ester bond formation and quantify substitution ratios.

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C-O-C ester) validate esterification .

- LC/MS/MS : For trace analysis, ASTM Method D7598 uses LC/MS/MS with surrogate standards (e.g., 3,3'-thiodipropanol) to mitigate matrix interference in environmental samples .

- Thermogravimetric analysis (TGA) : Determines thermal stability, with decomposition typically occurring above 200°C .

Q. What are the primary research applications of thiodiglycol derivatives in academic studies?

- Electron microscopy : Diethylene glycol distearate (structurally similar) is used as a removable embedding medium for TEM sample preparation, enabling high-resolution imaging without residual matrix interference .

- Environmental analysis : Thiodiglycol is monitored in drinking water via ASTM D7598 due to its association with chemical weapon precursors .

- Material science : Thiodiglycol-based esters act as templating agents in mesostructured silica synthesis, leveraging their self-assembly properties .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for industrial-scale yield?

Enzymatic methods using lipases (e.g., Candida antarctica lipase B) offer eco-friendly synthesis. Optimization via response surface methodology (RSM) is recommended:

Q. What challenges arise in analyzing this compound in complex matrices, and how are they resolved?

Challenges include:

- Matrix effects : Co-eluting compounds in environmental samples suppress ionization in LC/MS/MS. Mitigation: Use isotopically labeled internal standards (e.g., deuterated thiodiglycol) .

- Low solubility : Thiodiglycol’s limited water solubility (~1.2 g/L at 25°C) complicates extraction. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates .

Q. How do discrepancies in solubility data for thiodiglycol derivatives impact experimental reproducibility?

Contradictions in solubility values (e.g., CO₂ solubility in thiodiglycol ranging from 0.1–0.3 mol/kg) arise from variations in purity, temperature, and measurement techniques (e.g., gravimetric vs. spectroscopic methods). Recommendations:

- Standardization : Use high-purity (>99%) thiodiglycol (per ASTM standards) and report measurement conditions .

- Cross-validation : Compare results with multiple techniques (e.g., headspace GC and FT-IR) .

Q. What novel applications of this compound are emerging in nanotechnology?

- Drug delivery : Thiodiglycol’s sulfur moiety enhances compatibility with lipid-based nanoparticles for targeted drug release.

- Templated materials : Polyethylene glycol distearate analogs template lamellar silica structures, suggesting potential for this compound in mesoporous material design .

Data Contradictions and Validation

- Purity grades : Commercial thiodiglycol is available at 97%, 98%, and 99% purity, which may affect reaction kinetics and analytical results. Researchers should specify purity and validate with certified reference materials .

- Safety protocols : Thiodiglycol is classified as an aviation-regulated liquid (UN3334), requiring strict handling protocols despite low acute toxicity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.